molecular formula C6H7ClO4 B1311712 3-chlorocyclobutane-1,1-dicarboxylic Acid CAS No. 89639-43-0

3-chlorocyclobutane-1,1-dicarboxylic Acid

Cat. No.: B1311712
CAS No.: 89639-43-0
M. Wt: 178.57 g/mol
InChI Key: CUTCKBJFLZZDDX-UHFFFAOYSA-N
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Description

3-chlorocyclobutane-1,1-dicarboxylic acid is an organic compound with the molecular formula C₆H₇ClO₄ and a molecular weight of 178.57 g/mol . It is a derivative of cyclobutane, featuring a chlorine atom and two carboxylic acid groups attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid typically involves the chlorination of cyclobutane derivatives followed by carboxylation. One common method starts with 1,1-cyclobutanedicarboxylic acid, which undergoes chlorination to introduce the chlorine atom at the 3-position . The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.

Chemical Reactions Analysis

3-chlorocyclobutane-1,1-dicarboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-chlorocyclobutane-1,1-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chlorocyclobutane-1,1-dicarboxylic acid involves its reactivity due to the presence of the chlorine atom and carboxylic acid groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

3-chlorocyclobutane-1,1-dicarboxylic acid can be compared with other cyclobutane derivatives such as:

The presence of both the chlorine atom and two carboxylic acid groups in this compound makes it unique and highly versatile for various chemical transformations.

Properties

IUPAC Name

3-chlorocyclobutane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO4/c7-3-1-6(2-3,4(8)9)5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTCKBJFLZZDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431351
Record name 3-Chlorocyclobutane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89639-43-0
Record name 3-Chlorocyclobutane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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